molecular formula C8H11ClN2 B15316192 2-(2-Chloro-6-methylpyridin-4-YL)ethanamine

2-(2-Chloro-6-methylpyridin-4-YL)ethanamine

Cat. No.: B15316192
M. Wt: 170.64 g/mol
InChI Key: HDIGAJLCCIAPNT-UHFFFAOYSA-N
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Description

2-(2-chloro-6-methylpyridin-4-yl)ethan-1-amine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group and a methyl group attached to the pyridine ring, along with an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-methylpyridin-4-yl)ethan-1-amine typically involves the reaction of 2-chloro-6-methylpyridine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction, followed by purification steps to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(2-chloro-6-methylpyridin-4-yl)ethan-1-amine may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-methylpyridin-4-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

2-(2-chloro-6-methylpyridin-4-yl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-methylpyridin-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-methylpyridine: A precursor in the synthesis of 2-(2-chloro-6-methylpyridin-4-yl)ethan-1-amine.

    2-(2-chloro-6-methylpyridin-4-yl)methanol: A related compound with a hydroxyl group instead of an amine group.

    2-chloro-6-methylpyridin-4-amine: Another similar compound with an amine group directly attached to the pyridine ring.

Uniqueness

2-(2-chloro-6-methylpyridin-4-yl)ethan-1-amine is unique due to its specific structure, which combines a chloro-substituted pyridine ring with an ethanamine side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

2-(2-Chloro-6-methylpyridin-4-YL)ethanamine is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyridine ring with a chloro and methyl substituent, which influences its reactivity and biological interactions. Its chemical formula is C8H10ClNC_8H_{10}ClN, and it has been studied for various pharmacological applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may function as an inhibitor or modulator of various biochemical pathways, influencing cellular processes such as proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties by inhibiting cyclin-dependent kinases (CDKs). These enzymes are crucial for cell cycle regulation, and their inhibition can lead to reduced tumor growth. For instance, CDK inhibitors have shown promise in various cancer models, suggesting that similar pyridine derivatives may also possess anticancer efficacy .

Antimicrobial Properties

Research has demonstrated that derivatives of pyridine compounds exhibit significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds indicate effective inhibition against Gram-positive and Gram-negative bacteria. For example, MIC values ranged from 4.69 to 156.47 µM against different bacterial species . This suggests that this compound may also demonstrate similar antimicrobial effects.

Neuroprotective Effects

There is emerging evidence that compounds with a similar structure can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown. This inhibition is relevant for neurodegenerative diseases like Alzheimer’s . The potential neuroprotective properties of this compound warrant further investigation.

Study on CDK Inhibition

A study explored the efficacy of CDK inhibitors derived from pyridine structures, highlighting their ability to induce apoptosis in cancer cells while minimizing toxicity. The findings suggest that the structural characteristics of these compounds play a significant role in their biological activity .

Antimicrobial Testing

In another study, various pyridine derivatives were tested against bacterial strains, showing promising results in terms of antimicrobial efficacy. The study highlighted the importance of substituent positions on the pyridine ring in enhancing biological activity .

Data Table: Summary of Biological Activities

Activity Target Effect Reference
AnticancerCyclin-dependent kinasesInhibition leads to reduced tumor growth
AntimicrobialBacterial strainsEffective inhibition (MIC: 4.69 - 156.47 µM)
NeuroprotectiveAChE/BuChEEnzyme inhibition may protect against neurodegeneration

Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

2-(2-chloro-6-methylpyridin-4-yl)ethanamine

InChI

InChI=1S/C8H11ClN2/c1-6-4-7(2-3-10)5-8(9)11-6/h4-5H,2-3,10H2,1H3

InChI Key

HDIGAJLCCIAPNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)Cl)CCN

Origin of Product

United States

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